REACTION_CXSMILES
|
C(ON1CC1C(OCC)=O)C=C.[CH2:13]([O:16][N:17]1[CH2:19][CH:18]1[C:20]([NH2:22])=[O:21])[CH:14]=C>>[CH2:13]([O:16][N:17]1[CH2:19][CH:18]1[C:20]([NH2:22])=[O:21])[CH3:14]
|
Name
|
ethyl 1-allyloxyaziridine-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)ON1C(C1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)ON1C(C1)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)ON1C(C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |